molecular formula C5H2BrF3N2O B13327899 2-Bromo-5-(trifluoromethoxy)pyrimidine

2-Bromo-5-(trifluoromethoxy)pyrimidine

Cat. No.: B13327899
M. Wt: 242.98 g/mol
InChI Key: SNVCIOQXZLGBGI-UHFFFAOYSA-N
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Description

2-Bromo-5-(trifluoromethoxy)pyrimidine is an organic compound with the molecular formula C5H2BrF3N2O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The presence of bromine and trifluoromethoxy groups makes it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(trifluoromethoxy)pyrimidine typically involves the bromination of 5-(trifluoromethoxy)pyrimidine. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent over-bromination .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(trifluoromethoxy)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with arylboronic acids yield biaryl compounds, while substitution reactions with amines produce aminopyrimidines .

Scientific Research Applications

2-Bromo-5-(trifluoromethoxy)pyrimidine is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Bromo-5-(trifluoromethoxy)pyrimidine involves its interaction with specific molecular targets. The bromine atom and trifluoromethoxy group enhance its reactivity, allowing it to participate in various chemical reactions. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The exact molecular pathways depend on the specific application and target .

Comparison with Similar Compounds

2-Bromo-5-(trifluoromethoxy)pyrimidine can be compared with other similar compounds such as:

  • 2-Bromo-5-(trifluoromethyl)pyridine
  • 2-Bromo-5-(methylthio)pyridine
  • 2-Chloro-5-(trifluoromethyl)pyridine

These compounds share similar structural features but differ in their substituents, which influence their reactivity and applications. For instance, the trifluoromethoxy group in this compound provides unique electronic properties that can enhance its performance in specific reactions .

Properties

Molecular Formula

C5H2BrF3N2O

Molecular Weight

242.98 g/mol

IUPAC Name

2-bromo-5-(trifluoromethoxy)pyrimidine

InChI

InChI=1S/C5H2BrF3N2O/c6-4-10-1-3(2-11-4)12-5(7,8)9/h1-2H

InChI Key

SNVCIOQXZLGBGI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=N1)Br)OC(F)(F)F

Origin of Product

United States

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